molecular formula C16H12ClN7OS2 B2571525 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 872861-79-5

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2571525
CAS No.: 872861-79-5
M. Wt: 417.89
InChI Key: HCERJZBSPUKBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H12ClN7OS2 and its molecular weight is 417.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Assessment

A study focused on the synthesis of various heterocycles, including the targeted chemical structure, demonstrating its potential application as an insecticidal agent against the cotton leafworm, Spodoptera littoralis. This research highlights the compound's utility in agricultural pest control, emphasizing its synthesis from a precursor compound and evaluation for insecticidal efficacy (Fadda et al., 2017).

Antitumor Activity

Another significant application is in the field of oncology, where derivatives of the compound have been synthesized and evaluated for their antitumor activity against human breast adenocarcinoma cell line MCF7. This work suggests the potential of these derivatives, particularly one with notable activity, in cancer therapy, providing a foundation for further research into their therapeutic applications (El-Morsy et al., 2017).

Antioxidant and Antitumor Evaluation

In a related study, new N-substituted-2-amino-1,3,4-thiadiazoles, synthesized through reactions involving the chemical structure , were screened for their cytotoxicity and antioxidant activities. This research underscores the compound's relevance in developing new therapeutic agents with potential antioxidant and antitumor benefits (Hamama et al., 2013).

Anti-inflammatory and Analgesic Activity

Exploring its pharmaceutical application further, novel thiadiazoles based on the compound were designed and synthesized, demonstrating significant anti-inflammatory and analgesic properties in irradiated rats. This study highlights its potential utility in managing inflammation and pain, with a focus on selective COX-2 inhibition (Ragab et al., 2017).

Properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN7OS2/c1-9-22-23-16(27-9)21-13(25)7-26-15-12-6-20-24(14(12)18-8-19-15)11-4-2-3-10(17)5-11/h2-6,8H,7H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCERJZBSPUKBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.